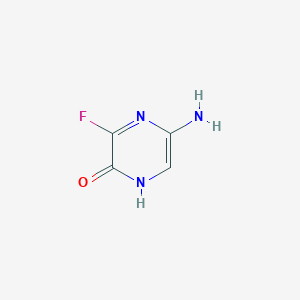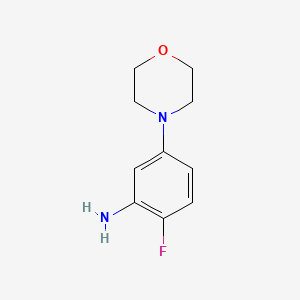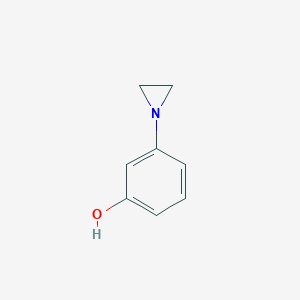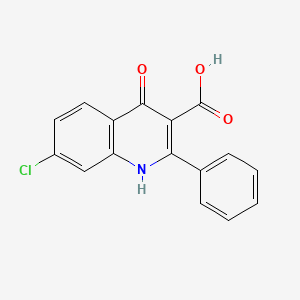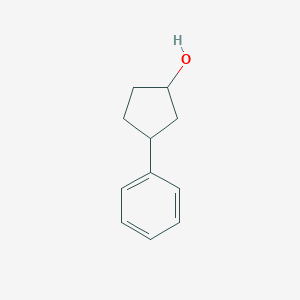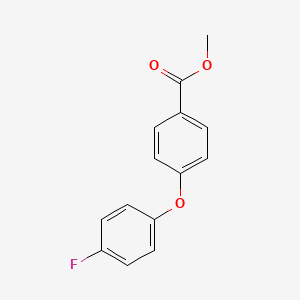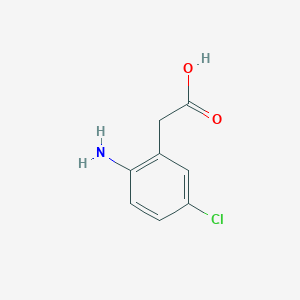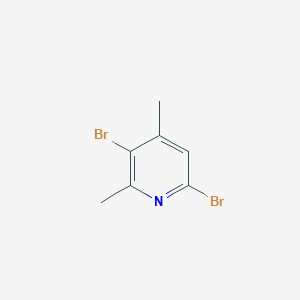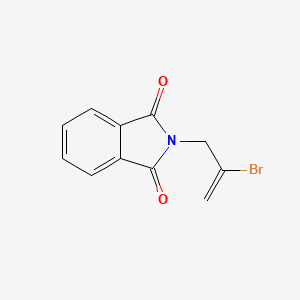
2-(2-溴代烯丙基)异吲哚啉-1,3-二酮
描述
The compound “2-(2-Bromoallyl)isoindoline-1,3-dione” is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It contains three crystallographically independent molecules .
Synthesis Analysis
The synthesis of N-isoindoline-1,3-dione heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis
The asymmetric unit of the title compound, C10H8BrNO2, contains three crystallographically independent molecules . Two of the N—C—C—Br side chains adopt anti conformations [torsion angles = −179.8 (5) and −179.4 (4)°] and the other is gauche [−66.5 (6)°] .Chemical Reactions Analysis
N-isoindoline-1,3-diones heterocycles have emerged as a prominent class of compounds due to their diverse chemical reactivity and promising applications . The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored .Physical And Chemical Properties Analysis
The asymmetric unit of the title compound, C10H8BrNO2, contains three crystallographically independent molecules . The crystal structure features short Br…O [3.162 (5)Å] contacts, C—H…O hydrogen bonds and numerous π–π stacking interactions [centroid–centroid separations = 3.517 (4)–3.950 (4)Å] .科学研究应用
抗菌研究
- 合成和抗菌活性: Ghabbour 等人 (2016) 合成了与 2-(2-溴代烯丙基)异吲哚啉-1,3-二酮相关的化合物并评估了其抗菌活性。该化合物对金黄色葡萄球菌和大肠杆菌表现出中等活性 (Ghabbour & Qabeel, 2016).
- 抗菌应用的合成和表征: Sabastiyan 和 Suvaikin (2012) 合成了衍生物及其金属络合物,研究了它们的抗菌活性,发现具有显着活性 (Sabastiyan & Suvaikin, 2012).
癌症研究
- 作为抗癌剂的评估: Radwan 等人 (2020) 对异吲哚啉-1,3-二酮衍生物进行的研究揭示了对血癌细胞活力的潜在抑制作用 (Radwan et al., 2020).
计算和结构研究
- 计算分析: Özdemir Tarı 和 Demirtaş (2022) 对类似分子进行了计算化学分析,提供了对这些化合物的结构性质的见解 (Özdemir Tarı & Demirtaş, 2022).
- 晶体和分子结构分析: Duru 等人 (2018) 的工作涉及合成和表征 2-(4-乙氧基苯基)异吲哚啉-1,3-二酮,重点关注其晶体结构 (Duru et al., 2018).
作用机制
未来方向
The aim of future research is to give a broad picture of recent scientific research on the synthesis of isoindolines-1,3-diones molecules . The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents . Additionally, the review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
属性
IUPAC Name |
2-(2-bromoprop-2-enyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRTORSRBLZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-4-nitro-[2]naphthoic acid](/img/structure/B3268889.png)




